molecular formula C19H18N4O B2585983 quinolin-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034553-56-3

quinolin-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

Cat. No. B2585983
CAS RN: 2034553-56-3
M. Wt: 318.38
InChI Key: LJOQTUXCVGSIHH-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains a quinoline moiety. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, each requiring specific reagents and conditions. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline moiety would contribute to the aromaticity of the molecule, while the other rings and functional groups would likely affect its reactivity and physical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the quinoline moiety and the other functional groups. For example, the quinoline moiety might undergo electrophilic substitution reactions, while the other functional groups might participate in various addition and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinoline moiety might increase its stability and aromaticity, while the other functional groups might affect its solubility, boiling point, and melting point .

Scientific Research Applications

Catalysis and Organic Synthesis

The compound’s structural features make it an interesting candidate for catalytic reactions. Researchers have investigated its role as a ligand in transition metal-catalyzed processes. For instance, a recent study demonstrated a copper-catalyzed switchable cyclization of alkyne-tethered α-bromocarbonyls, leading to the formation of both quinolin-2-ones and quinoline-2,4-diones . This controlled cyclization strategy opens up new avenues for efficient organic synthesis.

Photocatalysis and Sustainable Chemistry

In recent years, sustainable methodologies have gained prominence. Notably, a mild and eco-friendly method was developed for constructing carbonyl-containing quinoline-2,4(1H,3H)-diones using O₂ as a photocatalyst. This transition-metal-free approach provides moderate to high yields, emphasizing the compound’s relevance in green chemistry . Researchers continue to explore its potential in other photocatalytic transformations.

Agrochemicals and Pest Control

While less explored, the quinoline scaffold has potential in agrochemicals. Researchers could investigate its pesticidal or herbicidal properties. By modifying the side chains, compounds based on this structure might selectively target pests or weeds. Such applications contribute to sustainable agriculture.

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The study of quinoline derivatives is a very active area of research due to their wide range of biological activities. Future research might focus on synthesizing new quinoline derivatives and studying their properties and potential applications .

properties

IUPAC Name

quinolin-2-yl(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19(17-9-8-13-4-1-2-6-15(13)20-17)22-10-11-23-18(12-22)14-5-3-7-16(14)21-23/h1-2,4,6,8-9H,3,5,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOQTUXCVGSIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

quinolin-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

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